molecular formula C17H14ClNO2 B610372 Q8 hydrochloride CAS No. 1541762-55-3

Q8 hydrochloride

Cat. No.: B610372
CAS No.: 1541762-55-3
M. Wt: 299.754
InChI Key: LNPCQDLAMXHIFY-WVLIHFOGSA-N
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Description

Q8 hydrochloride is a quinoline-derived compound identified by its IUPAC name (E)-2-(2-quinolin-2-yl-vinyl)-benzene-1,4-diol hydrochloride. It is the hydrochloride salt form of Q7 (amine form), featuring two hydroxy groups at positions R1 and R4 on the phenyl ring . This modification enhances its solubility and bioavailability compared to the parent compound. This compound has been studied in biological assays, demonstrating toxicity to larvae at concentrations as low as 10 μM in an intersegmental vessel (ISV) assay . Its mechanism of action is hypothesized to involve interactions with cellular pathways, though specific targets remain under investigation.

Properties

CAS No.

1541762-55-3

Molecular Formula

C17H14ClNO2

Molecular Weight

299.754

IUPAC Name

(E)-2-(2-Quinolin-2-yl-vinyl)-benzene-1,4-diol Hydrochloride

InChI

InChI=1S/C17H13NO2.ClH/c19-15-9-10-17(20)13(11-15)6-8-14-7-5-12-3-1-2-4-16(12)18-14;/h1-11,19-20H;1H/b8-6+;

InChI Key

LNPCQDLAMXHIFY-WVLIHFOGSA-N

SMILES

OC1=CC=C(O)C=C1/C=C/C2=NC3=CC=CC=C3C=C2.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Q8;  Q8 hydrochloride

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Q8 hydrochloride typically involves a series of chemical reactions that convert the base compound into its hydrochloride salt form. The process often begins with the preparation of the base compound through organic synthesis, which may involve multiple steps such as alkylation, acylation, or other functional group transformations. The final step involves the addition of hydrochloric acid to the base compound to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pressure, and pH to facilitate the efficient conversion of the base compound to its hydrochloride form. Purification steps such as crystallization, filtration, and drying are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Q8 hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, solvent, and catalyst are carefully chosen to optimize the reaction outcomes.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted compounds.

Scientific Research Applications

Q8 hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: It serves as a tool for studying biochemical pathways and interactions.

    Medicine: It is investigated for its potential therapeutic effects and as a component in drug formulations.

    Industry: It is utilized in the production of various chemical products and as an intermediate in manufacturing processes.

Mechanism of Action

The mechanism of action of Q8 hydrochloride involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Core Structure Key Functional Groups Toxicity (Larvae) Applications
This compound Quinoline + dihydroxy phenyl -OH (R1, R4), HCl salt 10 μM Biomedical research
Q7 (Amine) Quinoline + dihydroxy phenyl -OH (R1, R4), amine Not reported Research intermediate
Quinoline HCl Simple quinoline HCl salt Industrial hazard Industrial synthesis
Quinine HCl Quinoline + terpene -OCH₃, HCl salt Therapeutic dose Antimalarial therapy
Cucurbit[8]uril Macrocyclic cucurbituril Carbonyl portals, cavity Non-toxic Supramolecular chemistry

Table 2: Bioassay Parameters (ISV Assay)

Compound Tested Concentration Range Notable Outcome
This compound 0.1–10 μM Lethal at 10 μM
Quininib 0.1–10 μM Efficacy data pending
Q18/Q22 0.1–10 μM Under investigation

Research Findings and Discussion

  • Toxicity Mechanism : The hydrochloride salt in Q8 likely enhances cellular uptake, exacerbating toxicity compared to Q7 .
  • Structural Optimization: Substituents like hydroxy groups and the quinoline backbone are critical for bioactivity. Modifications in Q18/Q22 may reduce toxicity while retaining efficacy.
  • Nomenclature Clarification: The term "Q8" is context-dependent. In pharmacology, it refers to the hydrochloride salt of Q7, whereas in supramolecular chemistry, it denotes cucurbit[8]uril .

Q & A

Q. What methodological frameworks are recommended for developing analytical methods for Q8 hydrochloride in pharmaceutical formulations?

The Quality by Design (QbD) approach, as outlined in ICH Q8(R2) guidelines, is critical for method development. This involves:

  • Defining Analytical Target Profiles (ATP): Establish parameters like specificity, accuracy, and robustness for quantifying this compound in tablet dosage forms .
  • Risk Assessment: Use tools like Ishikawa diagrams to identify critical method variables (e.g., mobile phase composition, column type) .
  • Design of Experiments (DoE): Apply factorial designs to evaluate interactions between variables and optimize methods .
    For example, spectrophotometric and chromatographic methods for propafenone hydrochloride (a structurally similar compound) were validated using QbD principles, ensuring reproducibility across laboratories .

Q. How can Box-Behnken experimental design optimize this compound release in sustained-release formulations?

Box-Behnken Design (BBD), a response surface methodology, is ideal for optimizing multiple formulation variables:

  • Variables: Independent factors (e.g., polymer concentration, excipient ratios) and dependent responses (e.g., cumulative release at 8 hours, Q8) .
  • Case Study: For verapamil hydrochloride, BBD optimized Compritol 888 ATO, HPMC K15M, and sodium bicarbonate levels, achieving Q8 values of 43.03–64% across 15 experimental runs .
  • Statistical Validation: Use ANOVA to confirm model significance (e.g., p < 0.05) and ensure residuals follow a normal distribution .

Table 1: Example BBD Results for this compound Release Optimization

VariableLow Level (-1)High Level (+1)Optimized Value
Compritol 888 ATO100 mg150 mg126.03 mg
HPMC K15M120 mg200 mg160.00 mg
Sodium Bicarbonate60 mg100 mg80.96 mg
Q8 (%) 43.0364.0057.74

Advanced Research Questions

Q. How can researchers resolve contradictions in cumulative drug release (Q8) data across experimental replicates?

  • Root-Cause Analysis: Investigate variables like excipient batch variability, dissolution apparatus calibration, or environmental conditions (e.g., pH/temperature fluctuations) .
  • Model-Dependent Approaches: Fit release data to kinetic models (e.g., Higuchi, Korsmeyer-Peppas) to identify deviations. For example, a n value of 0.54 in the Korsmeyer-Peppas model indicates anomalous diffusion, suggesting formulation inconsistencies .
  • Robustness Testing: Modify method parameters within ICH-defined ranges (e.g., ±5% flow rate variation) to assess sensitivity .

Q. What advanced techniques validate this compound’s role in supramolecular interactions (e.g., protein dimerization)?

  • NMR Spectroscopy: Monitor chemical shift changes in Q8•(Phe-Gly-Gly)₂ complexes to confirm dimerization. Disappearance of Q8 signals (e.g., δ 5.8–6.2 ppm) after adding competitors like memantine hydrochloride indicates binding reversibility .
  • Centrifugation/Filtration: Separate Q8-bound complexes from free peptides using molecular weight cut-off filters, followed by HPLC quantification .
  • Isothermal Titration Calorimetry (ITC): Measure binding affinity (Ka) and stoichiometry to characterize Q8’s host-guest interactions .

Q. How should researchers address regulatory compliance when scaling up this compound formulations?

  • ICH Harmonization: Align formulation and process parameters with ICH Q8(R2) (Pharmaceutical Development) and Q9 (Quality Risk Management) .
  • Critical Quality Attributes (CQAs): Define CQAs (e.g., Q8 release rate, tablet hardness) and link them to raw material properties via multivariate models .
  • Lifecycle Management: Use continual process verification (CPV) to monitor batch consistency post-approval .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

  • Process Analytical Technology (PAT): Implement real-time monitoring (e.g., Raman spectroscopy) to detect intermediate deviations .
  • Design Space Exploration: Define acceptable ranges for synthesis parameters (e.g., reaction time, temperature) using DoE .
  • Purity Profiling: Use HPLC-MS to identify and quantify impurities, ensuring compliance with ICH Q3A/B thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.